molecular formula C22H23N3O5 B11301339 Ethyl 4-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate

Ethyl 4-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate

Cat. No.: B11301339
M. Wt: 409.4 g/mol
InChI Key: XBULPUWAACECNA-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The compound’s structure includes various functional groups, making it a versatile molecule in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(3-hydroxyphenoxy)benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) . This reaction forms the core structure, which is then further modified to introduce the oxadiazole ring and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoates.

Scientific Research Applications

ETHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-TRIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE
  • ETHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-THIADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE

Uniqueness

ETHYL 4-(2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDO)BENZOATE is unique due to the presence of the oxadiazole ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds with triazole or thiadiazole rings, the oxadiazole derivative may exhibit different pharmacological profiles and reactivity patterns, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

ethyl 4-[[2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate

InChI

InChI=1S/C22H23N3O5/c1-4-28-22(27)16-5-9-17(10-6-16)23-19(26)13-29-18-11-7-15(8-12-18)21-24-20(14(2)3)25-30-21/h5-12,14H,4,13H2,1-3H3,(H,23,26)

InChI Key

XBULPUWAACECNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C

Origin of Product

United States

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